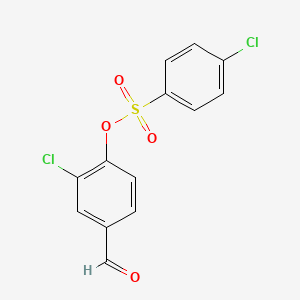

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

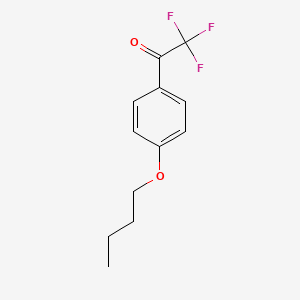

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C13H8Cl2O4S . It has an average mass of 331.171 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate consists of 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed spectroscopic analysis for confirmation.Scientific Research Applications

Supramolecular Chemistry

A comparative experimental and theoretical investigation focused on the noncovalent interactions within supramolecular architectures, specifically looking at 2- and 4-formylphenyl arylsulfonates, including 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate. This study highlighted the significant role of halogen bonding, alongside π-π interactions, in influencing the solid-state structures of these compounds. Density functional theory (DFT) calculations were used to analyze O...X and X...X halogen-bonding interactions, showcasing their stabilizing effects in supramolecular assembly (Andleeb et al., 2018).

Materials Science

Research into 4-Chlorobenzenesulfonate, closely related to 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate, has led to its intercalation within zinc–aluminium layered double hydroxides (LDHs), producing a novel stable organo-mineral hybrid nanomaterial. This intercalation was achieved through direct synthesis and ion exchange methods, which optimized the material's structure and thermal stability for potential applications in catalysis and environmental remediation (Lakraimi et al., 2006).

Enzymatic Studies

The activity of coenzyme M analogues in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum was explored, shedding light on the potential applications of sulfonate derivatives in biochemistry. Through the synthesis of analogues, including those with modifications at the sulfide or sulfonate position, insights were gained into the enzyme system's substrate specificity and inhibition mechanisms, highlighting the broader relevance of sulfonate compounds in enzymatic reactions (Gunsalus et al., 1978).

properties

IUPAC Name |

(2-chloro-4-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O4S/c14-10-2-4-11(5-3-10)20(17,18)19-13-6-1-9(8-16)7-12(13)15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKDEZXFPHSXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)

![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)

![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)

![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)